molecular formula C11H12ClNO B2916000 [2-(Furan-2-yl)phenyl]methanamine;hydrochloride CAS No. 2418713-28-5

[2-(Furan-2-yl)phenyl]methanamine;hydrochloride

Cat. No.: B2916000
CAS No.: 2418713-28-5
M. Wt: 209.67
InChI Key: UALIIDWWLOXIPH-UHFFFAOYSA-N
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Description

[2-(Furan-2-yl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative featuring a furan ring at the 2-position of the phenyl group and an amine functional group, stabilized as a hydrochloride salt. The furan moiety introduces aromaticity and electron-rich properties, while the methanamine group enables interactions with biological targets or chemical reagents. Its synthesis likely follows reductive amination pathways, as seen in analogous compounds (e.g., zinc-mediated reduction of oximes, as in ).

Properties

IUPAC Name

[2-(furan-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALIIDWWLOXIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Furan-2-yl)phenyl]methanamine;hydrochloride typically involves the following steps:

    Formation of [2-(Furan-2-yl)phenyl]methanamine: This can be achieved through a nucleophilic substitution reaction where a furan-2-yl group is introduced to a phenylmethanamine precursor.

    Conversion to Hydrochloride Salt: The free base [2-(Furan-2-yl)phenyl]methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Furan-2-yl)phenyl]methanamine;hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced to form different amine derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted furan and phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [2-(Furan-2-yl)phenyl]methanamine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceutical Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group provide unique binding properties, allowing the compound to modulate biological pathways effectively. This can result in various pharmacological effects, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [2-(Furan-2-yl)phenyl]methanamine hydrochloride with derivatives sharing the methanamine hydrochloride core but differing in substituents, heterocycles, or functional groups.

Heterocyclic Substitution Variations
Compound Name Substituent/Modification Molecular Formula Key Data/Applications Reference
[2-(Furan-2-yl)phenyl]methanamine HCl 2-Furylphenyl C₁₁H₁₂ClNO Not explicitly reported; inferred structural similarity to furan-based analogs. N/A
(Thiophen-2-yl)methanamine HCl Thiophene instead of furan C₅H₈ClNS ¹H NMR (DMSO-d₆): δ 8.35 (s, 3H, NH₃⁺), 7.47–6.94 (m, 3H, thiophene). [1]
(4-(1H-Pyrazol-1-yl)phenyl)methanamine HCl Pyrazole substituent C₁₀H₁₃ClN₃ High-purity building block for pharmaceutical research. [19]
(3-(Oxazol-2-yl)phenyl)methanamine HCl Oxazole substituent C₁₀H₁₁ClN₂O Purity: 95%; used in heterocyclic synthesis. [16]

Key Insights :

  • Electronic Effects : Thiophene analogs (e.g., 2l in ) exhibit distinct ¹H NMR shifts compared to furan derivatives due to sulfur’s electron-withdrawing nature.
Substituent Position and Functional Group Variations
Compound Name Substituent/Modification Molecular Formula Key Data/Applications Reference
[2-(p-Tolyloxy)phenyl]methanamine HCl p-Tolyloxy group at phenyl ring C₁₄H₁₆ClNO Structural similarity score: 0.91 vs. target compound. [14]
2-(Morpholinosulfonyl)benzylamine HCl Morpholinosulfonyl group C₁₁H₁₇ClN₂O₃S Purity: 97%; used in enzyme inhibition studies (e.g., cysteine-dependent enzymes). [5]
1-[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]-N-(quinolin-8-ylmethyl)methanamine HCl Cyclopropyl and quinoline groups C₂₄H₂₅ClFN₂O Serotonin 2C receptor agonist; potential antipsychotic. [8]

Key Insights :

  • Steric and Electronic Effects: The morpholinosulfonyl group in enhances solubility and target affinity compared to simpler aryl groups.
  • Pharmacological Potential: Cyclopropyl-containing derivatives () show selective receptor modulation, highlighting the impact of rigid substituents.

Critical Analysis of Research Findings

  • Structural-Activity Relationships (SAR): Furan vs. Thiophene: Furan’s oxygen atom may reduce metabolic stability compared to thiophene but improves π-π stacking in aromatic systems. Hydrophilic Groups: Morpholinosulfonyl or pyrazole substituents enhance water solubility, critical for bioavailability.
  • NMR Data Trends :
    • Methanamine protons in DMSO-d₆ typically resonate at δ 8.0–8.5 (e.g., 2m in : δ 8.25 (s, 3H, NH₃⁺)).
    • Aromatic protons in furan derivatives show coupling patterns distinct from thiophene or phenyl analogs due to ring size and electronegativity.

Biological Activity

[2-(Furan-2-yl)phenyl]methanamine;hydrochloride is a compound of increasing interest in biological and pharmaceutical research due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a furan ring attached to a phenyl group via a methanamine linkage. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The furan and phenyl moieties enhance binding interactions, allowing the compound to influence metabolic pathways effectively.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
  • Receptor Modulation : It selectively modulates nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission and have implications in neurodegenerative diseases .

Biological Activity

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against common pathogens such as Candida albicans. The MIC values indicate potent antifungal properties, making it a promising candidate for further research in antifungal therapies .

3. Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. The exact pathways remain under investigation but may involve modulation of cytokine release and inhibition of inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

  • Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial effects of various derivatives, including this compound. Results indicated significant antibacterial activity with low MIC values against multiple strains .
  • Pharmacokinetics : Research revealed that the compound has a favorable pharmacokinetic profile, including high gastrointestinal absorption and a half-life of at least 4 hours in human blood, suggesting good potential for oral bioavailability .
  • Sirtuin Inhibition : Another study identified derivatives of this compound as inhibitors of human sirtuin 2 (SIRT2), which is implicated in cancer progression and neurodegenerative diseases. The most potent derivative showed an IC50 value of 2.47 μM, indicating strong inhibitory effects on SIRT2 activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing [2-(Furan-2-yl)phenyl]methanamine hydrochloride?

Answer:
The compound can be synthesized via reductive amination, leveraging methodologies analogous to structurally related benzylamine derivatives. Key steps include:

  • Intermediate preparation : React 2-(furan-2-yl)benzaldehyde with a primary amine (e.g., methylamine) in dichloroethane (DCE) under inert atmosphere.
  • Reductive amination : Use sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv.) in DCE or sodium borohydride (NaBH₄, 1.5 equiv.) in methanol to reduce the imine intermediate .
  • Hydrochloride salt formation : Precipitate the product by adding HCl gas or concentrated HCl to the crude amine in anhydrous diethyl ether.
    Validation : Monitor reaction progress via TLC or LC-MS. Confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.
  • Storage : Store at −20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent degradation .
  • Hygroscopicity : Pre-dry storage vials under vacuum to minimize moisture absorption, which can hydrolyze the hydrochloride salt .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • Purity assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Purity ≥95% is recommended for pharmacological studies .
  • Structural confirmation :
    • NMR : Compare ¹H/¹³C spectra to reference data (e.g., aromatic protons in furan and benzene rings should show distinct splitting patterns) .
    • HRMS : Validate molecular formula (e.g., [M+H]⁺ ion for C₁₁H₁₂ClNO requires m/z 210.0684) .
    • Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can researchers design experiments to assess functional selectivity in receptor-binding studies?

Answer:

  • Target selection : Prioritize receptors with structural homology to serotonin 2C (5-HT₂C) or adrenergic receptors, as seen in related methanamine derivatives .
  • Assay design :
    • Radioligand binding : Use ³H-labeled agonists/antagonists to measure binding affinity (Kd) in transfected HEK-293 cells.
    • Functional assays : Monitor intracellular cAMP or calcium flux using FRET-based sensors to determine G protein coupling (e.g., Gαq vs. Gαi pathways) .
  • Controls : Include reference agonists (e.g., WAY-163909 for 5-HT₂C) and validate selectivity via counter-screening against off-target receptors (e.g., 5-HT₂A/2B) .

Advanced: How should chiral synthesis and enantiomeric purity be addressed?

Answer:

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination or employ chiral HPLC post-synthesis.
  • Polarimetry : Measure specific rotation (e.g., [α]D²⁵ = +10.0° for (+)-enantiomers, as in ) .
  • X-ray crystallography : Resolve absolute configuration for critical batches intended for in vivo studies .

Advanced: How to resolve contradictions in synthesis yields under varying reaction conditions?

Answer:

  • Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, reagent stoichiometry) systematically. For example, NaBH(OAc)₃ in DCE may yield higher enantioselectivity than NaBH₄ in MeOH .
  • Kinetic studies : Use in-situ IR or reaction calorimetry to identify rate-limiting steps (e.g., imine formation vs. reduction).
  • Byproduct analysis : Characterize side products (e.g., over-reduced amines) via LC-MS/MS and adjust reductant equivalents accordingly .

Advanced: What computational methods predict receptor interaction profiles?

Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions (e.g., 5-HT₂C binding pocket). Focus on hydrogen bonding with Asp134 and π-π stacking with Phe327 .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model).
  • QSAR models : Train models using bioactivity data from structurally related compounds to predict EC₅₀ values .

Advanced: How to validate analytical methods for stability studies?

Answer:

  • Forced degradation : Expose the compound to heat (60°C), UV light (254 nm), and varied pH (1–13) for 48 hours. Monitor degradation via HPLC .
  • Validation parameters :
    • Specificity : Resolve degradation peaks from the parent compound.
    • Linearity : Ensure R² ≥0.999 for calibration curves (1–100 µg/mL).
    • Accuracy : Spike recovery within 98–102% .

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